(3-(Cyclohexylsulfonyl)azetidin-1-yl)(furan-2-yl)methanone
Description
Properties
IUPAC Name |
(3-cyclohexylsulfonylazetidin-1-yl)-(furan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c16-14(13-7-4-8-19-13)15-9-12(10-15)20(17,18)11-5-2-1-3-6-11/h4,7-8,11-12H,1-3,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRLADJZXBCPAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(furan-2-yl)methanone is an organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique structural arrangement that may contribute to its interaction with biological targets, making it a candidate for drug development and therapeutic applications.
Chemical Structure and Properties
The molecular formula of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(furan-2-yl)methanone is , with a molecular weight of 313.4 g/mol. The compound contains a cyclohexylsulfonyl group, an azetidine ring, and a furan moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉NO₃S |
| Molecular Weight | 313.4 g/mol |
| CAS Number | 1448128-78-6 |
The mechanism of action of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(furan-2-yl)methanone involves its interaction with specific enzymes or receptors within biological pathways. The cyclohexylsulfonyl group is believed to enhance binding affinity, while the azetidine and furan groups contribute to the compound's overall reactivity.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Properties
Studies have shown that (3-(Cyclohexylsulfonyl)azetidin-1-yl)(furan-2-yl)methanone possesses antimicrobial properties, making it a potential candidate for treating infections caused by resistant strains of bacteria.
Anticancer Activity
Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis. It has been tested against several cancer cell lines, showing promising results in reducing cell viability.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific protein kinases, which are crucial in various signaling pathways related to cancer and other diseases. This inhibition could lead to therapeutic applications in oncology.
Case Studies and Research Findings
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of sulfonamide compounds, including (3-(Cyclohexylsulfonyl)azetidin-1-yl)(furan-2-yl)methanone. Results indicated significant activity against Gram-positive and Gram-negative bacteria, highlighting the importance of the sulfonamide group in enhancing antimicrobial properties .
- Anticancer Activity : In vitro studies conducted on human breast cancer cell lines demonstrated that (3-(Cyclohexylsulfonyl)azetidin-1-yl)(furan-2-yl)methanone induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .
- Enzyme Inhibition : Research published in Bioorganic & Medicinal Chemistry Letters explored the inhibitory effects of this compound on specific kinases involved in tumor growth. The findings revealed that it effectively reduced kinase activity, supporting its role as a therapeutic agent .
Q & A
Q. What is the standard synthetic route for (3-(Cyclohexylsulfonyl)azetidin-1-yl)(furan-2-yl)methanone?
The synthesis typically involves nucleophilic substitution and coupling reactions. For example, cyclohexylsulfonyl groups can be introduced to an azetidine scaffold via sulfonylation, followed by coupling with a furan-2-yl carbonyl moiety. Key steps include using DBU as a catalyst in THF, followed by purification via column chromatography with triethylamine-treated silica gel to minimize decomposition .
Q. Which spectroscopic techniques are critical for structural validation?
- NMR : For confirming regiochemistry of the azetidine and sulfonyl groups.
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, especially to resolve stereochemical ambiguities in the cyclohexyl or azetidine moieties .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. How can researchers assess purity during synthesis?
Analytical HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is standard. TLC (e.g., 2.5% EtOAc/CH₂Cl₂) provides rapid monitoring, while column chromatography ensures purity >95% .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent selection : Polar aprotic solvents like acetonitrile improve solubility of intermediates (e.g., potassium carbonate-mediated couplings) .
- Catalyst tuning : DBU or DIPEA enhances nucleophilic substitution efficiency in azetidine functionalization .
- Temperature control : Maintaining 70–80°C during exothermic steps prevents side reactions .
Q. What strategies resolve contradictions in biological activity data?
- Solubility adjustments : Use logP measurements to optimize DMSO/water ratios for in vitro assays. Structural analogs with improved solubility (e.g., replacing cyclohexyl with smaller alkyl groups) may clarify activity trends .
- Receptor specificity : Radioligand binding assays (e.g., α7 nAChR or MAGL inhibition studies) with controls (NS6784/NS6740) can differentiate target vs. off-target effects .
Q. How is computational modeling applied to study mechanism of action?
- Molecular docking : Software like AutoDock Vina models interactions with targets (e.g., MAGL or α7 nAChR) using PDB structures (e.g., ZYH ligand in RCSB PDB) .
- MD simulations : GROMACS assesses binding stability, particularly for the sulfonyl group’s electrostatic contributions .
Q. What methods evaluate metabolic stability in preclinical studies?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
- Metabolite identification : HRMS/MS detects hydroxylation or sulfoxide formation, common in furan and sulfonyl groups .
Q. How are structure-activity relationship (SAR) studies designed for this compound?
- Core modifications : Vary substituents on azetidine (e.g., 3-hydroxy vs. 3-sulfonyl) or furan (e.g., 5-methyl vs. 5-nitro) to probe activity .
- Bioisosteric replacement : Substitute cyclohexyl with adamantyl to assess steric effects on receptor binding .
Q. What analytical challenges arise in characterizing stereoisomers?
Q. How can interdisciplinary collaboration enhance research outcomes?
- Combined synthesis/bioassay workflows : Integrate medicinal chemistry (e.g., piperazine/azetidine scaffolds) with high-throughput screening (e.g., α7 nAChR functional assays) .
- Data sharing platforms : Use crystallographic databases (RCSB PDB) and pharmacological datasets (ChEMBL) to cross-validate findings .
Tables for Key Data
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | Acetonitrile | +25% | |
| Catalyst | DBU (0.2 equiv) | +15% | |
| Temperature | 70°C | +10% |
Q. Table 2: Biological Assay Design
| Assay Type | Target | Key Controls | Reference |
|---|---|---|---|
| Radioligand binding | α7 nAChR | NS6784, NS6740 | |
| Enzymatic inhibition | MAGL | JNJ-42226314 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
